3-(6-Aminobenzofuran-3-yl)piperidine-2,6-dione
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Overview
Description
3-(6-Aminobenzofuran-3-yl)piperidine-2,6-dione is a compound that combines the structural features of benzofuran and piperidine-2,6-dione. Benzofuran is known for its wide range of biological activities, while piperidine-2,6-dione is a privileged heterocyclic scaffold frequently found in numerous drugs
Preparation Methods
The synthesis of 3-(6-Aminobenzofuran-3-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxy-3H-benzofuran-2-one with appropriate amines under specific conditions . Another approach utilizes the Michael addition and intramolecular nucleophilic substitution processes, using potassium tert-butoxide as a promoter . These methods provide a robust protocol for the synthesis of piperidine-2,6-dione derivatives with excellent functional group tolerance.
Chemical Reactions Analysis
3-(6-Aminobenzofuran-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives
Scientific Research Applications
3-(6-Aminobenzofuran-3-yl)piperidine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(6-Aminobenzofuran-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it can reduce WIZ protein expression levels and induce HbF protein expression levels, which are beneficial for treating sickle cell disease and β-thalassemia . Additionally, it acts as a functionalized Cereblon ligand, allowing rapid conjugation of carboxyl-containing linkers for the development of protein degrader building blocks .
Comparison with Similar Compounds
3-(6-Aminobenzofuran-3-yl)piperidine-2,6-dione can be compared with other similar compounds, such as:
Thalidomide: A well-known drug with a similar piperidine-2,6-dione core structure, used for treating multiple myeloma and leprosy.
Lenalidomide: Another derivative of piperidine-2,6-dione, used for treating myelodysplastic syndromes and multiple myeloma.
Pomalidomide: A derivative with enhanced efficacy and reduced side effects compared to thalidomide and lenalidomide.
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
3-(6-amino-1-benzofuran-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N2O3/c14-7-1-2-8-10(6-18-11(8)5-7)9-3-4-12(16)15-13(9)17/h1-2,5-6,9H,3-4,14H2,(H,15,16,17) |
InChI Key |
OAPMBFYULOVLGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=COC3=C2C=CC(=C3)N |
Origin of Product |
United States |
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